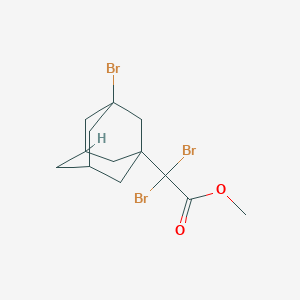![molecular formula C15H19N5OS B5503955 4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)
4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine" is a chemical compound belonging to the piperidine class. This section of chemicals is significant in medicinal chemistry due to their presence in various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, typically starting from basic piperidine structures and incorporating different functional groups to achieve desired chemical properties. For example, Kumar et al. synthesized a related compound using a multi-step process that includes reactions such as alkylation, acylation, and reductive amination, demonstrating typical synthetic routes used for these types of chemicals (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including the tetrazole and phenyl groups, significantly impacts their chemical and pharmacological behaviors. The crystal and molecular structure studies provide insights into the conformation, bonding, and overall molecular geometry which are crucial for understanding their interaction with biological targets (Ganesan et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions due to their active functional groups. The presence of a tetrazole group, for example, can influence the reactivity and interaction with other molecules, impacting the compound's utility in chemical syntheses and modifications (Elavarasan et al., 2014).
科学的研究の応用
Antimicrobial and Antifungal Applications
- Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective synthesis involving 1,3-dipolar cycloaddition, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in antimycobacterial treatments (Kumar et al., 2008).
- Antibacterial and Antifungal Agents : The synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones revealed potent biological activities against various bacteria and fungi, indicating the potential for developing new antibacterial and antifungal agents (Thanusu et al., 2010).
Neurological and Enzyme Inhibition
- Neurotoxicity Studies : The discovery of marked parkinsonism in individuals using an illicit drug containing MPTP (a tetrahydropyridine derivative) underscores the critical importance of understanding the neurological effects and potential neurotoxicity of related compounds (Langston et al., 1983).
- Acetylcholinesterase Inhibition : Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for anti-acetylcholinesterase activity, highlights the therapeutic potential of piperidine derivatives in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (Sugimoto et al., 1990).
Anticancer Research
- Aurora Kinase Inhibition : Compounds incorporating piperidine structures have been explored for their ability to inhibit Aurora A, a kinase involved in cell cycle regulation, demonstrating potential applications in cancer treatment (ヘンリー,ジェームズ, 2006).
Antihypertensive Agents
- α-Blocking Agents : Thiosemicarbazides, triazoles, and Schiff bases derived from thiazolylmalonamide structures have been synthesized and evaluated as antihypertensive α-blocking agents, showcasing the versatility of piperidine derivatives in cardiovascular drug development (Abdel-Wahab et al., 2008).
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-12-7-9-19(10-8-12)14(21)11-22-15-16-17-18-20(15)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXDGBZVVSJYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)
![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)
![[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)
![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)
![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)


![3-(4-fluorophenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5503971.png)
![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)
![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)